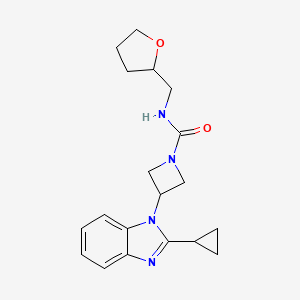
3-(2-Cyclopropylbenzimidazol-1-yl)-N-(oxolan-2-ylmethyl)azetidine-1-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(2-Cyclopropylbenzimidazol-1-yl)-N-(oxolan-2-ylmethyl)azetidine-1-carboxamide, also known as CX-4945, is a small molecule inhibitor of protein kinase CK2. CK2 is a ubiquitous serine/threonine kinase that plays a crucial role in cell proliferation, differentiation, and apoptosis. CX-4945 has been extensively studied for its potential therapeutic applications in cancer, neurological disorders, and viral infections.
Mécanisme D'action
3-(2-Cyclopropylbenzimidazol-1-yl)-N-(oxolan-2-ylmethyl)azetidine-1-carboxamide inhibits CK2 by binding to the ATP-binding site of the kinase domain, preventing ATP from binding and inhibiting kinase activity. CK2 has multiple substrates, including transcription factors, signaling molecules, and cell cycle regulators. By inhibiting CK2 activity, 3-(2-Cyclopropylbenzimidazol-1-yl)-N-(oxolan-2-ylmethyl)azetidine-1-carboxamide modulates multiple signaling pathways, leading to cell cycle arrest, apoptosis, and reduced inflammation.
Biochemical and Physiological Effects
3-(2-Cyclopropylbenzimidazol-1-yl)-N-(oxolan-2-ylmethyl)azetidine-1-carboxamide has been shown to modulate multiple signaling pathways, leading to a range of biochemical and physiological effects. In cancer cells, 3-(2-Cyclopropylbenzimidazol-1-yl)-N-(oxolan-2-ylmethyl)azetidine-1-carboxamide induces cell cycle arrest and apoptosis, leading to tumor growth inhibition. In neurological disorders, 3-(2-Cyclopropylbenzimidazol-1-yl)-N-(oxolan-2-ylmethyl)azetidine-1-carboxamide reduces neuroinflammation and improves cognitive function. In viral infections, 3-(2-Cyclopropylbenzimidazol-1-yl)-N-(oxolan-2-ylmethyl)azetidine-1-carboxamide inhibits viral replication and reduces viral load.
Avantages Et Limitations Des Expériences En Laboratoire
3-(2-Cyclopropylbenzimidazol-1-yl)-N-(oxolan-2-ylmethyl)azetidine-1-carboxamide has several advantages for lab experiments, including its high purity, stability, and specificity for CK2 inhibition. However, 3-(2-Cyclopropylbenzimidazol-1-yl)-N-(oxolan-2-ylmethyl)azetidine-1-carboxamide has some limitations, including its low solubility in water and its potential off-target effects. Researchers should carefully control for potential off-target effects when using 3-(2-Cyclopropylbenzimidazol-1-yl)-N-(oxolan-2-ylmethyl)azetidine-1-carboxamide in lab experiments.
Orientations Futures
For research on 3-(2-Cyclopropylbenzimidazol-1-yl)-N-(oxolan-2-ylmethyl)azetidine-1-carboxamide include the development of analogs with improved pharmacokinetic properties and efficacy, the identification of biomarkers for patient selection, and the exploration of its use in other diseases.
Méthodes De Synthèse
The synthesis of 3-(2-Cyclopropylbenzimidazol-1-yl)-N-(oxolan-2-ylmethyl)azetidine-1-carboxamide involves a series of chemical reactions, starting from commercially available starting materials. The key steps include the formation of the benzimidazole ring, the azetidine ring, and the oxolane ring. The final product is obtained by coupling the azetidine ring with the benzimidazole ring via an amide bond. The synthesis of 3-(2-Cyclopropylbenzimidazol-1-yl)-N-(oxolan-2-ylmethyl)azetidine-1-carboxamide has been optimized to achieve high yields and purity, making it a viable candidate for drug development.
Applications De Recherche Scientifique
3-(2-Cyclopropylbenzimidazol-1-yl)-N-(oxolan-2-ylmethyl)azetidine-1-carboxamide has been extensively studied for its potential therapeutic applications in cancer, neurological disorders, and viral infections. In cancer, CK2 is overexpressed and promotes tumor growth, making it an attractive target for cancer therapy. 3-(2-Cyclopropylbenzimidazol-1-yl)-N-(oxolan-2-ylmethyl)azetidine-1-carboxamide has been shown to inhibit CK2 activity in cancer cells, leading to cell cycle arrest and apoptosis. In preclinical studies, 3-(2-Cyclopropylbenzimidazol-1-yl)-N-(oxolan-2-ylmethyl)azetidine-1-carboxamide has demonstrated efficacy against a range of cancer types, including breast, prostate, lung, and pancreatic cancer.
In neurological disorders, CK2 has been implicated in the pathogenesis of neurodegenerative diseases such as Alzheimer's and Parkinson's disease. 3-(2-Cyclopropylbenzimidazol-1-yl)-N-(oxolan-2-ylmethyl)azetidine-1-carboxamide has been shown to improve cognitive function and reduce neuroinflammation in animal models of Alzheimer's disease. In viral infections, CK2 plays a role in the replication of viruses such as HIV and hepatitis C virus. 3-(2-Cyclopropylbenzimidazol-1-yl)-N-(oxolan-2-ylmethyl)azetidine-1-carboxamide has been shown to inhibit viral replication in vitro and in vivo, making it a potential antiviral agent.
Propriétés
IUPAC Name |
3-(2-cyclopropylbenzimidazol-1-yl)-N-(oxolan-2-ylmethyl)azetidine-1-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H24N4O2/c24-19(20-10-15-4-3-9-25-15)22-11-14(12-22)23-17-6-2-1-5-16(17)21-18(23)13-7-8-13/h1-2,5-6,13-15H,3-4,7-12H2,(H,20,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZUFRCLFJTKXQKT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(OC1)CNC(=O)N2CC(C2)N3C4=CC=CC=C4N=C3C5CC5 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H24N4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
340.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


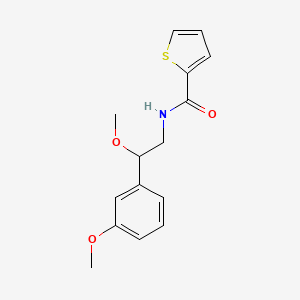
![ethyl 4-(4-(2,4-dioxo-1,2-dihydropyrido[2,3-d]pyrimidin-3(4H)-yl)piperidin-1-yl)-4-oxobutanoate](/img/structure/B2614001.png)
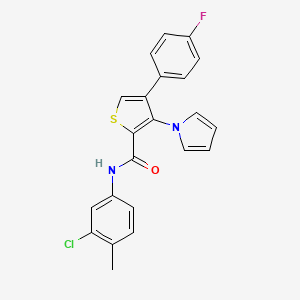
![2-Amino-1-[6-(trifluoromethyl)pyridin-3-yl]ethan-1-one hydrochloride](/img/structure/B2614007.png)

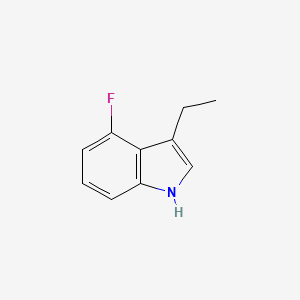
![2-(1,3-dimethyl-2,4-dioxo-1,2,3,4-tetrahydro-7H-pyrrolo[2,3-d]pyrimidin-7-yl)-N-(3-ethoxypropyl)acetamide](/img/structure/B2614011.png)
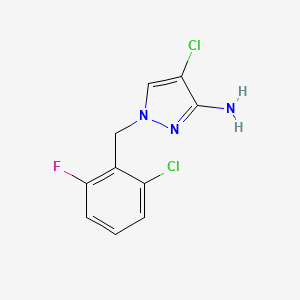

![3-bromo-4H,5H,6H-pyrrolo[1,2-b]pyrazole-2-carboxylic acid](/img/structure/B2614014.png)
![N-((1-(2-fluorobenzoyl)piperidin-4-yl)methyl)benzo[d]thiazole-6-carboxamide](/img/structure/B2614017.png)

![4-chloro-N-({4-ethyl-5-[(4-fluorobenzyl)sulfanyl]-4H-1,2,4-triazol-3-yl}methyl)benzenesulfonamide](/img/structure/B2614020.png)